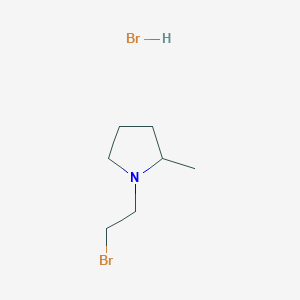

1-(2-Bromoethyl)-2-methylpyrrolidine;hydrobromide

Description

1-(2-Bromoethyl)-2-methylpyrrolidine hydrobromide (C₇H₁₅Br₂N) is a quaternary ammonium salt comprising a pyrrolidine ring substituted with a methyl group at position 2 and a 2-bromoethyl group at the nitrogen. The hydrobromide salt enhances its stability and solubility, making it valuable as an intermediate in pharmaceutical synthesis. Its structure facilitates nucleophilic substitution reactions, enabling further functionalization in drug development pipelines .

Properties

IUPAC Name |

1-(2-bromoethyl)-2-methylpyrrolidine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14BrN.BrH/c1-7-3-2-5-9(7)6-4-8;/h7H,2-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GESRNXSRMWKUJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN1CCBr.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)-2-methylpyrrolidine;hydrobromide can be synthesized through several methods. One common approach involves the reaction of 2-methylpyrrolidine with 2-bromoethanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is isolated by crystallization or distillation.

Industrial Production Methods: In an industrial setting, the production of 1-(2-Bromoethyl)-2-methylpyrrolidine;hydrobromide may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethyl)-2-methylpyrrolidine;hydrobromide undergoes various chemical reactions, including:

Substitution Reactions: The bromoethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethyl derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

Substitution Reactions: Products include azidoethyl, thiocyanatoethyl, and aminoethyl derivatives.

Oxidation Reactions: Products include N-oxides and other oxidized forms.

Reduction Reactions: Products include ethyl derivatives.

Scientific Research Applications

1-(2-Bromoethyl)-2-methylpyrrolidine;hydrobromide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is used in the study of biological pathways and as a precursor for the synthesis of biologically active molecules.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)-2-methylpyrrolidine;hydrobromide involves its interaction with nucleophiles, leading to substitution reactions. The bromoethyl group acts as a leaving group, allowing the formation of new bonds with nucleophiles. This mechanism is crucial in its role as a reagent in organic synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compounds with Varying Ring Systems

2-(2-Bromoethyl)pyridine Hydrobromide

- Structure : Pyridine ring substituted with a 2-bromoethyl group.

- Key Differences : Aromatic pyridine vs. saturated pyrrolidine; reduced basicity due to pyridine's lone pair delocalization.

- Applications : Intermediate in organic synthesis; pyridine's electron-withdrawing nature alters reactivity compared to pyrrolidine derivatives .

1-(2-Bromoethyl)piperidine Hydrobromide

Compounds with Modified Substituents

1-(3-Bromopropyl)pyrrolidine Hydrobromide

- Structure : Pyrrolidine with a 3-bromopropyl chain.

- Key Differences : Longer alkyl chain increases lipophilicity, affecting solubility and membrane permeability.

- Reactivity : Bromine at terminal position may enhance nucleophilic substitution efficiency compared to 2-bromoethyl derivatives .

1-(2-Bromoethyl)-3,3-difluoro-pyrrolidine Hydrobromide

- Structure : Pyrrolidine with 3,3-difluoro and 2-bromoethyl groups.

Pharmacologically Active Analogues

Darifenacin Hydrobromide

- Structure : Contains a 2-bromoethyl-pyrrolidine moiety linked to a diphenylacetonitrile group.

- Applications : FDA-approved muscarinic antagonist for overactive bladder.

- Synthesis : Multi-step process involving condensation of 5-(2-bromoethyl)-2,3-dihydrobenzofuran with a pyrrolidine intermediate; total yield ~23% .

- Physical Data : Optical rotation [α]²⁰_D = +49.4° (c=1, CH₂Cl₂) confirms stereochemical purity .

Catalytic and Reactive Derivatives

(S)-2-(Pyrrolidinium-2-ylmethylsulfanyl)pyridinium Dibromide

Data Comparison Table

Key Findings and Implications

- Structural Effects :

- Ring Size : Piperidine derivatives exhibit greater flexibility than pyrrolidines, influencing binding to biological targets.

- Substituents : Electron-withdrawing groups (e.g., fluorine) or extended alkyl chains modulate reactivity and solubility.

- Synthetic Utility : Bromoethyl groups enable facile alkylation, critical in constructing quaternary ammonium salts for pharmaceuticals.

- Biological Relevance : Structural variations (e.g., Darifenacin’s diphenylacetonitrile group) dictate pharmacological activity, highlighting the importance of substituent design.

Biological Activity

1-(2-Bromoethyl)-2-methylpyrrolidine;hydrobromide is a chemical compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula: C₇H₁₄Br₂N

- Molecular Weight: 236.00 g/mol

- CAS Number: 2287335-34-4

The biological activity of 1-(2-bromoethyl)-2-methylpyrrolidine;hydrobromide is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromine atom in the structure may enhance its reactivity and ability to form covalent bonds with biological macromolecules, potentially leading to the modulation of signaling pathways involved in inflammation, cancer, and microbial resistance.

Antimicrobial Activity

Research indicates that compounds similar to 1-(2-bromoethyl)-2-methylpyrrolidine;hydrobromide exhibit significant antimicrobial properties. They are studied for their effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties by inhibiting pro-inflammatory mediators. Studies have shown that related compounds can reduce edema in animal models, indicating a possible therapeutic role in inflammatory diseases.

Anticancer Potential

Preliminary studies suggest that this compound could exhibit anticancer activity by inducing apoptosis in cancer cells. The specific pathways involved are still under investigation, but the structural characteristics of the compound may allow it to interfere with cell proliferation and survival mechanisms.

Case Studies

- In Vivo Studies on Inflammation :

-

Antimicrobial Efficacy :

- In vitro tests demonstrated that compounds with similar structures inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 μg/mL. The mechanism involved disruption of bacterial cell membranes .

- Anticancer Activity :

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.